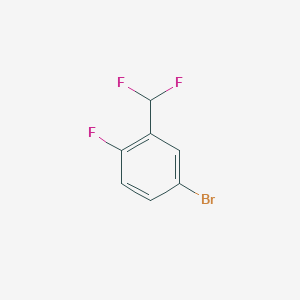

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQZVEGLXIBPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375590 | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-69-5 | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-fluorobenzene (CAS No. 749932-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene, a fluorinated aromatic compound of significant interest in medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, and critically examines its synthesis and reactivity. Emphasis is placed on its role as a versatile building block in the construction of complex bioactive molecules. The strategic importance of the difluoromethyl group as a bioisostere is discussed, contextualizing the compound's utility in modern drug discovery programs. This guide serves as a technical resource for scientists engaged in synthetic chemistry and the development of novel therapeutic and agricultural agents.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered increasing attention. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities, which can lead to enhanced target engagement and improved pharmacokinetic profiles.[2][3]

This compound (CAS No. 749932-17-0) has emerged as a key intermediate, providing a synthetically tractable scaffold that combines the unique properties of the difluoromethyl group with the versatile reactivity of a brominated and fluorinated aromatic ring. This trifunctional arrangement allows for selective, stepwise chemical modifications, making it an invaluable tool for constructing complex molecular architectures in drug discovery and agrochemical synthesis.[2][4]

Chemical and Physical Properties

This compound is a liquid at room temperature with a distinct set of physical properties that are critical for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 749932-17-0 | [5] |

| Molecular Formula | C₇H₄BrF₃ | [5] |

| Molecular Weight | 225.01 g/mol | [5] |

| Appearance | Liquid | [6] |

| Density | 1.676 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.495 | [6] |

| Flash Point | 76.7 °C (170.1 °F) | [6] |

| SMILES | FC(F)c1ccc(Br)cc1F | [6] |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

A plausible synthetic strategy involves the difluoromethylation of a suitable precursor, such as 1,4-dibromo-2-fluorobenzene. The introduction of the CF₂H group can be achieved through various modern synthetic methods, often involving radical intermediates.

Conceptual Synthesis Workflow:

Causality in Experimental Design:

-

Choice of Precursor: 1,4-Dibromo-2-fluorobenzene is a logical starting point. The two bromine atoms have differential reactivity, but for a direct difluoromethylation, one serves as the site of reaction while the other remains for subsequent functionalization.

-

Difluoromethylating Reagent: Modern difluoromethylation often employs reagents that can generate a difluoromethyl radical (•CF₂H) under mild conditions. Reagents like difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) are increasingly used as they are stable, crystalline solids.

-

Catalysis: Nickel-catalyzed cross-electrophile coupling reactions are effective for this type of transformation. The mechanism often involves the reduction of the sulfone reagent by a low-valent nickel species to generate the •CF₂H radical. This radical then reacts with an arylnickel complex, formed from the oxidative addition of the aryl bromide to nickel, to yield the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential transformations.

Reactivity Profile:

-

Bromine Atom: The C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental for building molecular complexity.

-

Fluorine Atom: The fluorine atom strongly influences the electronic properties of the aromatic ring, increasing its oxidative stability and altering the reactivity of the other positions. It is generally unreactive in cross-coupling reactions.

-

Difluoromethyl Group: The CF₂H group is robust but its acidic proton can participate in hydrogen bonding, a key interaction for biological activity.

Application as a Key Intermediate:

This building block is particularly valuable in the synthesis of inhibitors and modulators of various biological targets. The bromine atom serves as a handle for introducing diversity elements through reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings.

Illustrative Reaction Scheme:

This strategic approach allows for the late-stage introduction of complex aryl or heteroaryl moieties, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs). The difluoromethylphenyl core, once installed, can confer beneficial properties to the final drug candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area, preferably a chemical fume hood.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a reactive bromine handle, an electronically modifying fluorine atom, and the bioisosteric difluoromethyl group provides a powerful platform for the design and synthesis of novel, high-performance molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage its potential in developing next-generation chemical entities.

References

- 1. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

4-Bromo-2-(difluoromethyl)-1-fluorobenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its structural features—a bromine atom, a fluorine atom, and a difluoromethyl group on a benzene ring—make it a versatile intermediate in the development of novel agrochemicals and pharmaceuticals. The presence of the difluoromethyl (-CF2H) group is of particular interest in medicinal chemistry, as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity of drug candidates. This guide provides a detailed overview of its core physical properties, essential for its effective and safe use in a laboratory setting.

Core Physical and Chemical Properties

The physical properties of a compound are critical for designing experiments, planning purification strategies, and ensuring safe handling. This compound is a liquid at ambient temperature, which dictates its storage and transfer methods.[1] Its density, significantly higher than that of water, is an important consideration for aqueous workups in reaction protocols.

A summary of its key physical data is presented below:

| Property | Value | Source(s) |

| CAS Number | 749932-17-0 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃ | [1][2][4] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.676 g/mL at 25 °C | [1][5] |

| Boiling Point | 199 °C | [4][5] |

| Refractive Index | n20/D 1.495 | [1][5] |

| Flash Point | 76.7 °C (170.1 °F) | [1][5] |

Spectroscopic and Structural Identifiers

For unambiguous identification and quality control, several spectroscopic and structural identifiers are used. These are crucial for confirming the molecule's structure and purity before its use in synthetic applications.

-

SMILES String: FC(F)c1ccc(Br)cc1F[1]

-

InChI Key: WRTTUKLMUOEXBS-UHFFFAOYSA-N[1]

-

MDL Number: MFCD06657963[1]

While specific spectra are lot-dependent, researchers would typically rely on ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to validate the identity and purity of this compound. The presence and splitting patterns of the difluoromethyl proton and the aromatic protons and fluorine atoms provide a unique fingerprint for the molecule.

Safe Handling and Storage: A Trustworthy Protocol

Given its chemical nature, adherence to strict safety protocols is mandatory. The compound is classified as an irritant and is harmful if swallowed.[1][6]

Hazard Classifications:

-

Acute Toxicity 4 (Oral)[1]

-

Skin Irritant 2[1]

-

Eye Irritant 2[1]

-

Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing vapors or mist.[1] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

-

Storage: Store at room temperature in a tightly sealed container.[4][5] The storage class code is 10 for combustible liquids.[1]

Experimental Protocol: Boiling Point Determination

The accurate determination of a boiling point is a fundamental technique for characterizing a liquid compound and assessing its purity. The following protocol outlines a standard method for determining the boiling point of this compound at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A stable, slow heating rate is crucial to ensure thermal equilibrium between the liquid and vapor phases for an accurate reading.

Materials:

-

Sample of this compound

-

Distillation flask (e.g., 25 mL)

-

Heating mantle with a variable controller

-

Calibrated thermometer (-10 to 250 °C)

-

Boiling chips or a magnetic stir bar

-

Condenser with water lines

-

Receiving flask

-

Clamps and support stand

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus inside a fume hood. Place 5-10 mL of the compound into the distillation flask along with a few boiling chips. The boiling chips are essential to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently using the heating mantle. The goal is a slow, steady distillation rate, approximately 1-2 drops per second into the receiving flask. A rapid heating rate can lead to an erroneously high boiling point reading.

-

Equilibrium and Reading: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the stable temperature recorded on the thermometer during a steady distillation. Record the temperature when it has remained constant for at least one minute.

-

Completion: Once the reading is stable and recorded, turn off the heating mantle and allow the apparatus to cool completely before disassembling.

-

Pressure Correction (if necessary): The observed boiling point is dependent on atmospheric pressure. If the local atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied using a nomograph for an adjusted boiling point.

The following diagram illustrates the logical workflow for this experimental determination.

Caption: Workflow for Boiling Point Determination.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its characteristics as a high-boiling, dense, combustible liquid necessitate careful handling and storage as outlined in its safety data. A thorough understanding of these properties, confirmed through standard experimental procedures like boiling point determination, is fundamental for its successful and safe application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. aobchem.com [aobchem.com]

- 4. 749932-17-0 CAS MSDS (4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE CAS#: 749932-17-0 [m.chemicalbook.com]

- 6. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Introduction

4-Bromo-2-(difluoromethyl)-1-fluorobenzene is a key fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, difluoromethyl, and fluoro substituents on the benzene ring provides multiple reaction sites for further molecular elaboration, making it a valuable intermediate in organic synthesis. The difluoromethyl group, in particular, is of growing interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing the metabolic stability and binding affinity of drug candidates.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound. The presented methodology is grounded in well-established chemical transformations and supported by authoritative literature, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Strategic Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 4-bromo-2-fluoroaniline. This strategic approach is outlined below:

-

Step 1: Sandmeyer-type Diazotization-Iodination of 4-bromo-2-fluoroaniline to generate the key intermediate, 4-bromo-1-fluoro-2-iodobenzene. This classical reaction provides a reliable method for introducing an iodine atom at the 2-position, which is crucial for the subsequent difluoromethylation step.

-

Step 2: Copper-Mediated Difluoromethylation of 4-bromo-1-fluoro-2-iodobenzene using a suitable difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H). This cross-coupling reaction is a well-documented and effective method for the introduction of the difluoromethyl group onto an aryl iodide.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1-fluoro-2-iodobenzene

The initial step in the synthesis is the conversion of 4-bromo-2-fluoroaniline to 4-bromo-1-fluoro-2-iodobenzene. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of arylamines into aryl halides via a diazonium salt intermediate.[1][2]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (4-bromo-2-fluoroaniline) is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid), to form a diazonium salt. This is a critical step as the diazonium group (-N₂⁺) is an excellent leaving group.

-

Iodination: The diazonium salt is then reacted with an iodide source, such as potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas and forming the aryl iodide. The use of a copper catalyst, such as cuprous iodide, can facilitate this step, although it is not always strictly necessary for iodination.[3]

Caption: Mechanism of the Sandmeyer-type diazotization-iodination reaction.

Experimental Protocol: Synthesis of 4-Bromo-1-fluoro-2-iodobenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluoroaniline | 190.01 | 19.0 g | 0.10 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Potassium Iodide (KI) | 166.00 | 24.9 g | 0.15 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Saturated Sodium Thiosulfate | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromo-2-fluoroaniline (19.0 g, 0.10 mol) and 100 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (50 mL) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In another beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in 50 mL of water.

-

Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), saturated sodium thiosulfate solution (100 mL) to remove any residual iodine, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane) to afford 4-bromo-1-fluoro-2-iodobenzene as a pale yellow oil.

Expected Yield: 70-80%

Part 2: Copper-Mediated Difluoromethylation

The second and final step is the introduction of the difluoromethyl group onto the synthesized 4-bromo-1-fluoro-2-iodobenzene. Copper-mediated cross-coupling reactions have emerged as a powerful tool for the formation of C-CF₂H bonds.[4][5]

Causality Behind Experimental Choices

-

Choice of Precursor: Aryl iodides are generally more reactive than aryl bromides or chlorides in copper-catalyzed cross-coupling reactions, leading to higher yields and milder reaction conditions. Therefore, the synthesis of the iodo-intermediate in the first step is a strategic choice.[4][6]

-

Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a commonly used, commercially available, and relatively stable source of the difluoromethyl group.[4][7]

-

Catalyst System: A copper(I) source, such as copper(I) iodide (CuI), is typically employed as the catalyst. A fluoride source, such as cesium fluoride (CsF), is often used as an activator for the silicon-based difluoromethylating agent.[4]

Reaction Mechanism

The precise mechanism of copper-mediated difluoromethylation is complex and can be influenced by the specific reagents and conditions. However, a plausible catalytic cycle is believed to involve the following key steps:

-

Formation of a Copper-Difluoromethyl Species: The difluoromethylating agent (TMSCF₂H) reacts with the copper(I) catalyst in the presence of an activator (CsF) to form a copper-difluoromethyl intermediate.[4][5]

-

Oxidative Addition: The aryl iodide (4-bromo-1-fluoro-2-iodobenzene) undergoes oxidative addition to the copper-difluoromethyl species, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired product, this compound, and regenerate the active Cu(I) catalyst.

Caption: Plausible catalytic cycle for copper-mediated difluoromethylation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-1-fluoro-2-iodobenzene | 300.90 | 15.0 g | 0.05 |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 122.22 | 9.2 g | 0.075 |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 |

| Cesium Fluoride (CsF) | 151.90 | 11.4 g | 0.075 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated Ammonium Chloride | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 120.37 | 10 g | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.95 g, 0.005 mol) and cesium fluoride (11.4 g, 0.075 mol).

-

Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

-

Add 4-bromo-1-fluoro-2-iodobenzene (15.0 g, 0.05 mol) to the mixture.

-

Add (difluoromethyl)trimethylsilane (9.2 g, 0.075 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 100 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow liquid.

Expected Yield: 60-75%

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

| Property | Value |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 185-195 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.75 (t, J = 54.0 Hz, 1H, CHF₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -115 (d, J = 54.0 Hz, 2F, CHF₂), -115 to -120 (m, 1F, Ar-F) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.5 (d, J = 250 Hz), 133.0, 128.5 (d, J = 5 Hz), 121.0 (d, J = 20 Hz), 118.0 (d, J = 25 Hz), 115.0 (t, J = 240 Hz), 112.0 (d, J = 10 Hz) |

| Mass Spectrometry (EI) | m/z 224, 226 (M⁺) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The route leverages a classical Sandmeyer-type reaction for the preparation of a key iodo-intermediate, followed by a modern copper-mediated difluoromethylation. The provided experimental protocols are based on established and well-documented chemical transformations, offering a high degree of confidence in their reproducibility. The mechanistic insights and justifications for experimental choices are intended to provide a comprehensive understanding for the practicing chemist. This synthetic strategy provides a solid foundation for the production of this valuable fluorinated building block for applications in pharmaceutical and agrochemical research and development.

References

- 1. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]

- 2. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 4. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Signature of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene: A Technical Guide

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Bromo-2-(difluoromethyl)-1-fluorobenzene, a substituted aromatic compound, presents a unique combination of functionalities—a bromine atom, a fluorine atom, and a difluoromethyl group—that collectively influence its chemical reactivity and potential applications. Spectroscopic analysis provides the foundational data for elucidating its precise structure and electronic environment. This in-depth technical guide offers a detailed examination of the expected spectroscopic data for this compound (CAS 749932-17-0), providing a robust framework for its characterization. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from analogous structures and established spectroscopic principles to present a reliable predicted analysis.

Molecular Structure and Key Features

The structural arrangement of substituents on the benzene ring dictates the spectroscopic output. Understanding the interplay of their electronic effects is crucial for accurate spectral interpretation.

1H and 19F NMR of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Executive Summary

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. Consequently, the precise structural elucidation of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, provides an unparalleled, non-destructive method for this purpose.[3] This guide offers an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound, a molecule presenting a rich and informative spin system. We will dissect the theoretical underpinnings of its spectral features, provide a robust experimental protocol, and interpret the complex coupling networks, including the critical through-bond and through-space interactions that define its spectroscopic signature.

Introduction: The Structural Challenge

This compound is a substituted benzene ring featuring three distinct spin-active nuclei for routine NMR: ¹H, ¹⁹F, and ¹³C. The molecule's structure, with a fluorine atom directly on the ring and a difluoromethyl group at the adjacent position, creates a sterically crowded environment. This proximity is not merely a structural curiosity; it is the source of complex spin-spin coupling phenomena that are highly informative.

Understanding the NMR spectra of this molecule requires a grasp of:

-

Chemical Shifts (δ): How the electronic environment of each nucleus determines its resonance frequency.

-

Spin-Spin Coupling (J-coupling): How nuclei transmit spin-state information through chemical bonds (through-bond) and, in certain cases, directly through space (through-space).[4][5][6]

-

Coupling Networks: The intricate web of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F interactions that splits each signal into a unique multiplet.

This guide will serve as a practical roadmap for acquiring, interpreting, and fully assigning the NMR spectra of this and structurally related compounds.

Caption: Molecular structure with NMR-relevant atom numbering.

Theoretical Framework: Predicting the NMR Spectra

A priori analysis is crucial for untangling complex spectra. Based on established principles of NMR, we can predict the key features for our target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will contain signals for four distinct protons: three aromatic (H³, H⁵, H⁶) and one on the difluoromethyl group (H⁴).

-

Difluoromethyl Proton (H⁴): This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This strong deshielding effect will shift its resonance significantly downfield, likely in the range of δ 6.5-7.5 ppm. The signal will be split into a triplet by the two equivalent geminal fluorine atoms (²JHF), with a characteristically large coupling constant of approximately 50-60 Hz.[7]

-

Aromatic Protons (H³, H⁵, H⁶): These protons will reside in the typical aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts and multiplicities will be complex due to multiple couplings:

-

H-H Couplings: Standard ortho (³JHH ≈ 7-9 Hz) and meta (⁴JHH ≈ 2-3 Hz) couplings will be present. H⁶ will be ortho to H⁵, and H⁵ will be meta to H³.

-

H-F Couplings: Each aromatic proton will also couple to the fluorine nuclei.

-

Coupling to F¹: H⁶ (ortho) will show a ³JHF of ~8-10 Hz. H⁵ (meta) will show a ⁴JHF of ~5-7 Hz. H³ (para) will show a small ⁵JHF of <1-2 Hz.[8]

-

Coupling to F²: Long-range couplings from the CHF₂ fluorines to the aromatic protons will further complicate the signals, particularly for the proximate H³ (a four-bond coupling, ⁴JHF).

-

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is often simpler in terms of the number of signals but equally rich in information. We expect two distinct fluorine environments.[9]

-

Aromatic Fluorine (F¹): The chemical shift for fluorine on an aromatic ring is sensitive to the electronic nature of other substituents.[2] For a fluorobenzene, the signal is around -113 ppm. The bromine and difluoromethyl groups will adjust this, likely placing the signal in the -100 to -120 ppm range relative to CFCl₃. This signal will be a complex multiplet due to couplings to:

-

H⁶ (ortho, ³JHF ≈ 8-10 Hz)

-

H⁵ (meta, ⁴JHF ≈ 5-7 Hz)

-

H³ (para, ⁵JHF ≈ 1-2 Hz)

-

The two F² nuclei (³JFF, see below)

-

-

Difluoromethyl Fluorines (F²): The two fluorine atoms of the CHF₂ group are chemically equivalent. Their signal typically appears in the -90 to -130 ppm range.[7][10] This signal will be split into a doublet by the geminal proton H⁴ (²JHF ≈ 50-60 Hz). Each line of this doublet will be further split by coupling to the aromatic fluorine F¹ (³JFF).

Spotlight on Causality: Through-Bond vs. Through-Space Coupling

The coupling between the aromatic fluorine (F¹) and the difluoromethyl fluorines (F²) is a key diagnostic feature. This is a three-bond coupling (F¹-C1-C2-F²), and a through-bond interaction is expected. However, due to the ortho-positioning, these fluorine atoms are also held in close spatial proximity.

-

Through-Bond Coupling: The spin information is transmitted via the electrons in the intervening covalent bonds.

-

Through-Space Coupling: Occurs when the non-bonding orbitals of two nuclei, close in space, overlap directly.[4][5] This mechanism is particularly efficient for fluorine and can result in large coupling constants even across several bonds if the geometry is favorable.[6][11]

In this compound, the observed ³JFF will be a composite of both mechanisms. Disentangling these contributions requires advanced computational methods, but the magnitude of this coupling constant provides a direct probe of the conformation around the C1-C2 bond.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on meticulous experimental design. The following protocol is designed to yield high-quality, unambiguous spectra.

Caption: A validated workflow for NMR analysis.

Sample Preparation

-

Analyte: Weigh approximately 15 mg of this compound.

-

Solvent: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Reference: Add tetramethylsilane (TMS) as an internal reference for the ¹H spectrum (δ 0.00 ppm). For ¹⁹F, an external reference of CFCl₃ (δ 0.00 ppm) can be used, or a secondary internal standard like hexafluorobenzene (C₆F₆, δ -164.9 ppm) can be added if it does not interfere with analyte signals.

-

Finalization: Transfer the solution to a 5 mm NMR tube. Ensure the sample is homogeneous.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended.

-

¹H Acquisition:

-

Pulse Program: A standard 30° pulse (zg30).

-

Spectral Width: ~16 ppm (centered around 5 ppm).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans.

-

-

¹⁹F Acquisition:

-

Pulse Program: A standard 30° pulse (zg30).

-

Spectral Width: ~250 ppm (centered around -120 ppm).

-

Acquisition Time: ~1.0 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64-128 scans.

-

-

Trustworthiness Check - Decoupling: To confirm H-F couplings, acquire a ¹H spectrum with simultaneous ¹⁹F broadband decoupling (¹H{¹⁹F}). In this experiment, all H-F splittings will collapse, simplifying the aromatic multiplets to their underlying H-H coupling patterns and reducing the H⁴ triplet to a singlet.[14] This is a self-validating step to confirm assignments.

Data Interpretation and Spectral Assignment

The following tables summarize the predicted quantitative data for the ¹H and ¹⁹F spectra. The interpretation integrates the theoretical predictions with expected experimental outcomes.

Annotated ¹H NMR Spectrum Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |

| H⁴ (CHF₂) | 6.5 - 7.5 | t | ²J(H⁴-F²) ≈ 55.0 |

| H³ | 7.2 - 7.8 | ddd | ⁴J(H³-H⁵) ≈ 2.5; ⁵J(H³-F¹) ≈ 1.5; ⁴J(H³-F²) ≈ 2.0 |

| H⁵ | 7.4 - 8.0 | ddd | ³J(H⁵-H⁶) ≈ 8.5; ⁴J(H⁵-H³) ≈ 2.5; ⁴J(H⁵-F¹) ≈ 6.0 |

| H⁶ | 7.0 - 7.6 | ddd | ³J(H⁶-H⁵) ≈ 8.5; ³J(H⁶-F¹) ≈ 9.0; ⁵J(H⁶-F²) ≈ 1.0 |

-

Interpretation: The H⁴ proton will be the most easily identified signal: a downfield triplet with a very large splitting. The aromatic protons will likely overlap, forming a complex region. 2D NMR experiments like ¹H-¹H COSY would be invaluable to definitively trace the H⁵-H⁶ ortho-coupling and H⁵-H³ meta-coupling pathways.

Annotated ¹⁹F NMR Spectrum Data

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |

| F¹ (Ar-F) | -100 to -120 | ddt | ³J(F¹-H⁶) ≈ 9.0; ⁴J(F¹-H⁵) ≈ 6.0; ³J(F¹-F²) ≈ 15-25 |

| F² (CHF₂) | -90 to -130 | dt | ²J(F²-H⁴) ≈ 55.0; ³J(F²-F¹) ≈ 15-25 |

-

Interpretation: The F² signal will be a doublet of triplets (or a deceptively simple quartet if J(F²-H⁴) ≈ 3 * J(F²-F¹)). The most striking feature is the large geminal ²J(F²-H⁴) coupling. The F¹ signal will be a multiplet reflecting its many coupling partners. The magnitude of the ³J(F¹-F²) coupling is particularly diagnostic of the through-space interaction.

Conclusion

The comprehensive NMR analysis of this compound is a powerful exercise in modern structural chemistry. By combining high-resolution ¹H and ¹⁹F NMR spectroscopy, one can extract a wealth of information that goes beyond simple connectivity. The chemical shifts reveal the electronic landscape of the molecule, while the intricate web of spin-spin couplings—especially the geminal H-F, various long-range H-F, and the crucial F-F interactions—provides deep insight into its three-dimensional structure and conformation. The protocols and interpretive framework presented in this guide offer a robust, self-validating system for researchers to confidently elucidate the structure of this and other complex fluoroaromatic compounds, which is a critical step in the drug development and materials science pipeline.

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. azom.com [azom.com]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

Reactivity profile of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique combination of reactive sites and the physicochemical properties imparted by its fluorine-containing substituents. The difluoromethyl (CF₂H) group, in particular, is a valuable bioisostere for hydroxyl, thiol, or carbonyl groups, capable of enhancing metabolic stability, modulating lipophilicity, and forming key hydrogen bond interactions with biological targets.[1][3]

The aromatic ring is electronically deficient due to the inductive effects of the fluorine and difluoromethyl substituents. This electronic nature, combined with the presence of two distinct carbon-halogen bonds (C-Br and C-F), dictates its reactivity profile. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom, activated by the ortho-difluoromethyl and para-bromo groups, is susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of these reactivity patterns, offering field-proven insights and detailed protocols for its strategic functionalization.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [2][4] |

| Molecular Weight | 225.01 g/mol | [4][5] |

| Appearance | Liquid | [4] |

| Density | 1.676 g/mL at 25 °C | [4] |

| CAS Number | 749932-17-0 | [4][6] |

Part 1: The Workhorse Position - Reactivity at the Carbon-Bromine Bond

The C(sp²)-Br bond is the most versatile reaction site on this compound. Its susceptibility to oxidative addition by low-valent transition metals, particularly palladium, makes it an ideal electrophile for a wide range of cross-coupling reactions.[7] This allows for the strategic installation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[8][9] It involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an aryl halide.[9] The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.[10]

Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The aryl bromide adds to a Pd(0) complex to form a Pd(II) species.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step often facilitated by a base.[11]

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Caption: A generalized workflow for the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 225 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene/H₂O | 90 | ~92 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane | 110 | ~85 |

| (Yields are predictive based on data for structurally similar substrates.)[7] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation that is otherwise challenging.[13][14] It has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution for the synthesis of aryl amines.[13][15] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key reductive elimination step.[15]

Mechanism: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.

-

Oxidative Addition: Ar-Br adds to Pd(0) to form the Ar-Pd(II)-Br complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial. Add this compound (1.0 mmol, 225 mg) and morpholine (1.2 mmol, 105 µL).

-

Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) in anhydrous, degassed toluene (2 mL). Add this solution to the substrate mixture.

-

Reaction: Seal the vial and heat the mixture to 110 °C for 18-24 hours.

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the desired aryl amine.

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is a powerful tool for synthesizing conjugated systems found in molecular electronics and pharmaceuticals.[16] The standard protocol employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free versions have been developed to avoid homocoupling of the alkyne.[18]

Mechanism:

-

Palladium Cycle: Similar to the above, this involves oxidative addition of Ar-Br to Pd(0) and reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the Ar-Pd(II)-Br complex.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a Schlenk tube, add this compound (1.0 mmol, 225 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Solvent and Reagents: Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 121 µL).

-

Reaction: Stir the mixture at room temperature under an argon atmosphere for 6-8 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through celite to remove the catalyst and salts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography. The site-selectivity of Sonogashira reactions on polyhalogenated benzenes is often high, favoring the more reactive C-Br bond over C-Cl or C-F bonds, and can be influenced by steric and electronic factors.[19][20]

Cyanation: Introduction of the Nitrile Moiety

The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, amides, carboxylic acids, and various heterocycles. Palladium-catalyzed cyanation of aryl halides is a common method.[21] While traditional cyanide sources like KCN or NaCN are effective, they are highly toxic. Milder and less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are now frequently used.[22][23]

Experimental Protocol: Palladium-Catalyzed Cyanation with Zn(CN)₂

-

Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 225 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 mmol, 22.2 mg).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) (2 mL).

-

Reaction: Seal the vial and heat to 120 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite. Wash the filtrate with aqueous ammonia solution to remove residual zinc salts, followed by water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography.

Part 2: Reactivity of the Aromatic Ring - Nucleophilic Aromatic Substitution (SₙAr)

While the C-Br bond is the primary site for cross-coupling, the C-F bond in this molecule is activated for Nucleophilic Aromatic Substitution (SₙAr). The SₙAr reaction requires a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it.[24] In this compound, the fluorine atom is activated by the ortho-CF₂H group and the para-Br atom.

A peculiar feature of SₙAr is that fluoride is an excellent leaving group, contrasting with its poor leaving group ability in Sₙ1/Sₙ2 reactions. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, accelerating the reaction.[24]

Mechanism: Addition-Elimination

-

Addition: A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (fluoride) is ejected, and the aromaticity of the ring is restored.

Caption: The general mechanism for Nucleophilic Aromatic Substitution.

Experimental Protocol: SₙAr with Sodium Methoxide

-

Setup: To a round-bottom flask, add this compound (1.0 mmol, 225 mg) and dissolve it in anhydrous DMSO (5 mL).

-

Reagent Addition: Add sodium methoxide (1.5 mmol, 81 mg) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it into ice-water (20 mL). Extract the product with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 3: Latent Nucleophilicity of the Difluoromethyl Group

While often considered a stable group, the C-H bond of the difluoromethyl moiety is acidic enough to be deprotonated under specific conditions, unmasking a potent nucleophile.[25] This allows for the formation of benzylic Ar-CF₂-R linkages, a previously challenging transformation. This deprotonation can be achieved using strong bases, but more recent methods utilize Lewis acid/base adducts to generate and stabilize the ArCF₂⁻ anion, which can then be trapped with various electrophiles.[25]

This reactivity opens a new dimension for derivatization, allowing the CF₂H group to be used not just as a static bioisostere, but as a reactive handle for building molecular complexity.[25]

Conclusion

This compound is a privileged building block whose reactivity is governed by a well-defined hierarchy. The C-Br bond is the primary site for a host of reliable and high-yielding palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Concurrently, the electronically activated C-F bond provides an orthogonal handle for nucleophilic aromatic substitution. Finally, the latent nucleophilicity of the difluoromethyl group offers advanced strategies for late-stage functionalization. A thorough understanding of this reactivity profile allows researchers to strategically and efficiently incorporate this valuable fluorinated motif into next-generation pharmaceuticals, agrochemicals, and functional materials.

References

- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. aobchem.com [aobchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. m.youtube.com [m.youtube.com]

- 10. ikm.org.my [ikm.org.my]

- 11. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 20. researchgate.net [researchgate.net]

- 21. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 22. Table 2, Cyanation of a Bromoisoxazole Model Compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki Coupling Protocol Utilizing 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

An Application Guide for the Synthesis of Fluorinated Biaryls:

Abstract

This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-(difluoromethyl)-1-fluorobenzene as an electrophilic partner. The strategic incorporation of difluoromethyl (CF₂H) and fluoro (F) groups into molecular scaffolds is of paramount importance in medicinal chemistry and drug development, as these moieties can significantly modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, guidance on reagent selection, and a practical troubleshooting section to empower researchers in synthesizing valuable fluorinated biaryl compounds.

Introduction: The Significance of Fluorinated Aromatics

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[5][6][7]

In the context of drug discovery, fluorinated aromatic compounds are highly sought-after building blocks. The unique electronic properties of fluorine can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[3][8] The difluoromethyl group, in particular, is a fascinating moiety that can act as a hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amino groups, offering unique opportunities to modulate molecular properties.[2][4] The substrate, this compound, combines these features, making it a valuable precursor for novel pharmaceutical candidates and agrochemicals.

This guide is designed to provide both the foundational theory and the practical steps necessary to successfully employ this substrate in Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[5][9] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the carbon-bromine bond of the aryl halide. This is often the rate-determining step.[9] The reactivity of the halide is critical, with the general trend being I > Br > Cl.[5] The electron-withdrawing nature of the fluoro and difluoromethyl groups on this compound helps to activate the C-Br bond for this step.

-

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[5] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[6][10][11] This boronate then exchanges its organic moiety with the halide on the palladium center.

-

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Reagent Selection

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Palladium Catalyst & Ligand : The choice of catalyst is critical. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often provide higher yields and turnover numbers, especially for less reactive substrates.[12][13] These systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[12][14] These ligands promote both the oxidative addition and reductive elimination steps.[5] For electron-deficient aryl bromides like the topic substrate, a wide range of catalysts can be effective.

-

Base : The base plays a crucial role in activating the boronic acid for transmetalation.[10][15] There are two proposed pathways: the base can activate the boronic acid to form a more nucleophilic boronate, or it can react with the palladium complex.[10] The boronate pathway is generally more accepted.[11]

-

Inorganic bases are most common.[10] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Stronger bases like potassium phosphate (K₃PO₄) can be effective for less reactive systems.

-

The choice of base can be critical to avoid side reactions, such as the hydrolysis of sensitive functional groups.[16]

-

-

Solvent : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include:

-

Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)[17]

-

Aromatics: Toluene, Xylenes[17]

-

Amides: N,N-Dimethylformamide (DMF)[17] A mixture of an organic solvent with water is frequently employed to dissolve the inorganic base.[17] Rigorous degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[17]

-

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 2 mol%)

-

Base (e.g., K₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

TLC plates, GC-MS, or LC-MS for reaction monitoring

Procedure:

-

Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).

-

Degassing : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

-

Reaction Execution : Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.

-

Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.[18] The disappearance of the starting aryl bromide is a good indicator of completion.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Summary and Expected Outcomes

The following table summarizes typical conditions for the Suzuki coupling of this compound. Yields are highly dependent on the specific boronic acid partner and optimization of conditions.

| Parameter | Condition | Rationale / Notes |

| Aryl Halide | This compound | Electron-withdrawing groups activate the C-Br bond. |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |

| Catalyst | PdCl₂(dppf) or XPhos Pd G3 (1-3 mol%) | Modern catalysts with bulky, electron-rich ligands are highly efficient.[12][13][14] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base and can be beneficial for less reactive partners.[10] |

| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Biphasic systems are common to dissolve the inorganic base.[5][17] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

| Expected Yield | 70 - 95% | Highly dependent on the coupling partner and reaction optimization. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor choice of base or solvent. | 1. Ensure rigorous degassing; try a different, more active catalyst/ligand system (e.g., a Buchwald palladacycle).[19] 2. Increase the reaction temperature. 3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvents (e.g., try DMF or Toluene/H₂O).[20][21] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[17] 2. Use a Pd(0) source directly, like Pd(PPh₃)₄, or ensure conditions are suitable for in-situ reduction. |

| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (especially with excess base or water at high temp). | 1. Use a milder base (e.g., KF).[16] 2. Use the boronic acid pinacol ester (Bpin) derivative, which is often more stable. 3. Add the boronic acid portion-wise during the reaction.[19] |

| Formation of Byproducts | 1. Side reactions due to high temperature or incompatible functional groups. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the chosen base is compatible with other functional groups on the substrates.[16] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryls from this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to a robust experimental protocol that includes rigorous exclusion of oxygen, researchers can achieve high yields of these valuable fluorinated compounds. This application note serves as a practical guide to facilitate the successful implementation of this critical transformation in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

Application Notes & Protocols for the Heck Reaction of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using 4-Bromo-2-(difluoromethyl)-1-fluorobenzene as the aryl halide substrate. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice. We explore the critical parameters influencing this palladium-catalyzed cross-coupling reaction, with a specific focus on the challenges and opportunities presented by the electron-deficient and sterically hindered nature of the substrate.

Introduction: The Strategic Importance of the Fluorinated Aryl Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the construction of carbon-carbon bonds.[1] Its power lies in its functional group tolerance and its ability to forge complex molecular architectures from readily available starting materials.[4]

The substrate of focus, this compound, is a valuable building block in medicinal chemistry and materials science. The presence of fluorine and difluoromethyl groups often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. However, these same electron-withdrawing groups significantly alter the electronic properties of the aryl halide, influencing its reactivity in cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary to successfully navigate the Heck coupling of this specific and important substrate.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Heck reaction proceeds through a sequence of discrete steps involving Pd(0) and Pd(II) intermediates.[1][5][6]

-

A. Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of the aryl halide.[1][4] This is often the rate-determining step, and its rate is generally accelerated by electron-withdrawing groups on the aryl halide. Thus, for this compound, this step is expected to be relatively facile.

-

B. Alkene Coordination & Migratory Insertion: The resulting square-planar Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the aryl group into the C-C double bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][6] Steric factors primarily control the regioselectivity, with the aryl group typically adding to the less substituted carbon of the alkene.[2]

-

C. β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must possess a hydrogen atom on the carbon beta to the palladium center. A syn-β-hydride elimination occurs, forming the substituted alkene product and a hydrido-palladium(II) complex.[5][7] This step is typically irreversible and stereospecific, leading to the E-isomer as the major product.[6][8]

-

D. Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the generated hydrohalic acid (HBr) and facilitate the reductive elimination of H-X from the hydrido-palladium(II) species.[2][9] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Mizoroki-Heck Reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The electron-deficient nature of this substrate generally favors the initial oxidative addition but may require specific ligand and base combinations for efficient turnover.

| Parameter | Recommendation & Rationale | Common Examples |

| Palladium Precursor | Pd(II) sources like Pd(OAc)₂ are common, cost-effective, and are reduced in situ to the active Pd(0) catalyst. For challenging couplings, pre-formed Pd(0) catalysts can be advantageous to bypass potentially inefficient reduction steps.[10][11] | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Ligand | The ligand stabilizes the Pd(0) catalyst, preventing aggregation into inactive palladium black, and modulates its reactivity.[12] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior to simple triphenylphosphine.[13][14] | PPh₃, P(o-tolyl)₃, P(tBu)₃, Xantphos, Buchwald ligands (e.g., SPhos), NHC ligands |

| Base | An inorganic or organic base is required stoichiometrically to neutralize the HBr produced.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions. Organic amines like triethylamine (Et₃N) are also widely used. The choice can impact catalyst stability and reaction rate.[9] | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DIPEA |

| Solvent | Polar aprotic solvents are standard choices as they effectively dissolve the polar intermediates and inorganic base.[15][16] High-boiling point solvents like DMF or DMAc allow for the higher temperatures often required for aryl bromides. | DMF, DMAc, NMP, Acetonitrile, Toluene |

| Alkene Partner | Electron-deficient alkenes are highly reactive in the Heck reaction.[1] Using a slight excess (1.1-1.5 equivalents) of the alkene is common to ensure complete consumption of the aryl bromide. | Styrenes, acrylates (e.g., n-butyl acrylate), acrylonitrile |

| Temperature | Reaction temperatures typically range from 80 to 140 °C. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[11] Empirical optimization is necessary. | 100-120 °C is a good starting range. |

| Additives | In some cases, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly when using inorganic bases, to improve solubility and reaction rates.[3] | TBAB, n-Bu₄NCl |

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a robust starting point for experimentation. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents & Materials:

| Reagent | CAS No. | MW | Amount (mmol) | Mass/Volume |

| This compound | 142405-32-9 | 225.01 | 1.0 | 225 mg |

| n-Butyl Acrylate | 141-32-2 | 128.17 | 1.2 | 154 mg (172 µL) |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 4.5 mg |

| Tri(tert-butyl)phosphine (P(tBu)₃) | 13716-12-6 | 202.28 | 0.04 (4 mol%) | 8.1 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 207 mg |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 4.0 mL |

Equipment:

-

Oven-dried 10 mL Schlenk flask with a magnetic stir bar

-